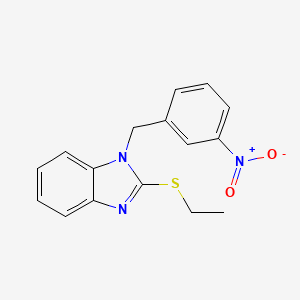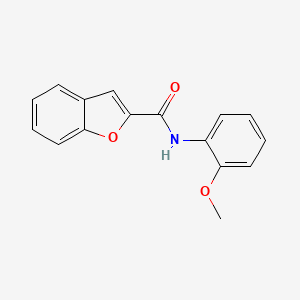![molecular formula C16H15N3S B5543372 5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE](/img/structure/B5543372.png)
5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is a heterocyclic compound that features a triazoloisoquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the thiophene ring and the triazoloisoquinoline framework contributes to its unique chemical properties and potential biological activities.
科学的研究の応用
5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its interactions with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a suitable precursor, such as an azide or nitrile.
Thiophene Substitution: The thiophene ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce double bonds or nitro groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to introduce different substituents on the thiophene or triazoloisoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halogens, amines, or thiols.
類似化合物との比較
Similar Compounds
5,5-DIMETHYL-3-(PHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE: Similar structure but with a phenyl group instead of a thiophene ring.
5,5-DIMETHYL-3-(PYRIDIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5,5-DIMETHYL-3-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE imparts unique electronic properties and potential biological activities that distinguish it from similar compounds. The thiophene ring can enhance the compound’s ability to interact with biological targets and improve its solubility and stability in various environments.
特性
IUPAC Name |
5,5-dimethyl-3-thiophen-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-16(2)10-11-6-3-4-7-12(11)14-17-18-15(19(14)16)13-8-5-9-20-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHVNADXQPDNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)
![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B5543310.png)

![(2E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B5543340.png)

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)
![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)
![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)
![N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B5543387.png)


